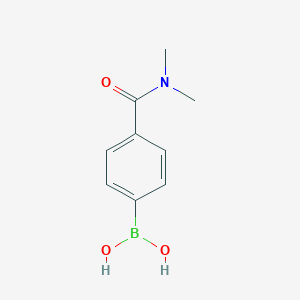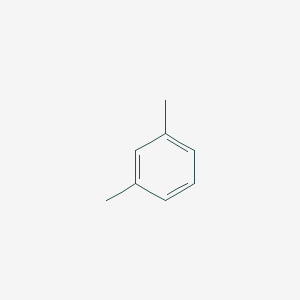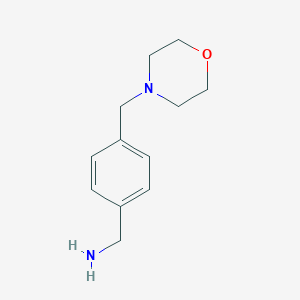
Acide 5-hydroxyméthylthiophène-2-boronique
Vue d'ensemble
Description
5-Hydroxymethylthiophene-2-boronic acid is an organoboron compound with the molecular formula C5H7BO3S It is a boronic acid derivative featuring a thiophene ring substituted with a hydroxymethyl group and a boronic acid group
Applications De Recherche Scientifique
5-Hydroxymethylthiophene-2-boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
Mécanisme D'action
Target of Action
5-Hydroxymethylthiophene-2-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .
Mode of Action
In the SM coupling, the 5-Hydroxymethylthiophene-2-boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, the organoboron compound (such as 5-Hydroxymethylthiophene-2-boronic acid) transfers the organic group from boron to palladium .
Biochemical Pathways
It’s known that the compound plays a crucial role in the sm coupling, which is widely used in organic synthesis to create carbon–carbon bonds . The downstream effects of this reaction can vary greatly depending on the specific organic groups involved in the coupling.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its absorption and distribution in biological systems. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of the action of 5-Hydroxymethylthiophene-2-boronic acid is the formation of a new carbon–carbon bond via the SM coupling . This reaction is highly useful in organic synthesis, enabling the creation of a wide variety of complex organic compounds .
Action Environment
The action of 5-Hydroxymethylthiophene-2-boronic acid can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its availability in aqueous environments. Additionally, the compound’s stability at different temperatures can impact its efficacy and stability in various environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethylthiophene-2-boronic acid typically involves the borylation of thiophene derivatives. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a thiophene derivative is coupled with a boronic acid or boronate ester under mild conditions . The reaction generally requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol).
Industrial Production Methods: Industrial production of 5-Hydroxymethylthiophene-2-boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxymethylthiophene-2-boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The boronic acid group can be reduced to form boronates or boranes.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used.
Major Products:
Oxidation: Thiophene-2-carboxylic acid or thiophene-2-aldehyde.
Reduction: Thiophene-2-boronic ester or thiophene-2-borane.
Substitution: Various substituted thiophene derivatives depending on the electrophile or nucleophile used.
Comparaison Avec Des Composés Similaires
Thiophene-2-boronic acid: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
5-Bromomethylthiophene-2-boronic acid: Contains a bromomethyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
5-Methylthiophene-2-boronic acid: Lacks the hydroxyl functionality, limiting its use in certain biochemical applications.
Uniqueness: 5-Hydroxymethylthiophene-2-boronic acid is unique due to the presence of both a hydroxymethyl group and a boronic acid group, providing a combination of reactivity and functionality that is valuable in various fields of research and industry.
Propriétés
IUPAC Name |
[5-(hydroxymethyl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7-9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBZNXLSUVVBCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402564 | |
| Record name | 5-HYDROXYMETHYLTHIOPHENE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338454-45-8 | |
| Record name | B-[5-(Hydroxymethyl)-2-thienyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338454-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-HYDROXYMETHYLTHIOPHENE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)












